S-3448 - 254877-04-8

S-3448

Catalog Number: EVT-384857
CAS Number: 254877-04-8
Molecular Formula: C25H26ClN3O7S3
Molecular Weight: 612.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This compound, also known as S-3448, is an anthranilic acid derivative . It has the molecular formula C25H26ClN3O7S3 and a molecular weight of 612.14 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes a benzamide core with various functional groups attached, including a chlorophenyl sulfonyl group, a thiomorpholinyl sulfonyl group, and two methoxy groups. More detailed structural analysis would require specific spectroscopic data, which is not available in the search results.


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.485±0.06 g/cm3 and a predicted pKa of 7.33±0.10 .

5-Chloro-2-(5-chlorothiophene-2-sulfonylamino)-N-[4-(morpholinesulfonyl)phenyl]benzamide sodium salt (HMR1766)

  • Compound Description: HMR1766, also known as ataciguat sodium, is an anthranilic acid derivative that acts as a soluble guanylyl cyclase (sGC) agonist. It exhibits vasodilatory effects by activating the heme-oxidized form of sGC, leading to increased cGMP levels. []
  • Relevance: HMR1766 shares structural similarities with 2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide, including the presence of a benzamide core, a sulfonamide group, and an aromatic ring directly attached to the sulfonamide nitrogen. Both compounds belong to the class of anthranilic acid derivatives and target sGC, although their mechanisms of action and pharmacological profiles might differ. []

4-(4-{[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (Venetoclax)

  • Compound Description: Venetoclax (ABT-199) is a potent and selective B-cell lymphoma-2 (Bcl-2) protein inhibitor. It induces apoptosis in cancer cells by selectively targeting Bcl-2, making it a promising agent for treating hematologic malignancies. [] Venetoclax is also being investigated for its potential use in treating systemic lupus erythematosus, lupus nephritis, and Sjogren's syndrome. []
  • Relevance: While Venetoclax shares the benzamide core and a sulfonamide group with 2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide, it is structurally distinct with its complex substituted piperazine and pyrrolopyridine moieties. The research primarily focuses on Venetoclax's distinct mechanism of action as a Bcl-2 inhibitor, which differs significantly from the sGC activation profile of the main compound. [, ]

(2R,3S)-2-Isobutyl-N1-((S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-propylsuccinamide (IN973)

  • Compound Description: IN973 is a radioligand that exhibits high affinity and specificity for γ-secretase in the brains of rats, rhesus monkeys, humans, and Tg2576 mice. [] This compound is used in research to study γ-secretase occupancy by γ-secretase inhibitors and investigate their potential as therapeutics for Alzheimer's disease. []
  • Relevance: IN973 is structurally unrelated to 2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide. The research highlights IN973 as a tool for investigating γ-secretase occupancy and its relationship to brain β-amyloid peptide (Aβ) reduction. This research area is distinct from the studies on the main compound's activity as a potential sGC agonist. []
Source and Classification

S-3448 was developed as part of a series of compounds aimed at modulating sGC activity. It belongs to the category of guanylate cyclase activators, specifically those that are independent of the heme moiety and nitric oxide. The classification of S-3448 as a soluble guanylate cyclase activator places it within a broader category of pharmacological agents that target signaling pathways involved in vasodilation and other cardiovascular functions .

Synthesis Analysis

The synthesis of S-3448 involves several steps, typically starting from simpler organic precursors. While specific synthetic routes may vary, they generally include:

  1. Formation of Key Intermediates: The synthesis often begins with the preparation of substituted imidazole or benzimidazole derivatives, which serve as critical building blocks.
  2. Coupling Reactions: These intermediates are then subjected to coupling reactions with various aryl or heteroaryl groups to introduce functional diversity.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for biological testing.

Technical parameters such as temperature, reaction time, and solvent choice are crucial during synthesis to optimize yield and purity .

Molecular Structure Analysis

S-3448's molecular structure features a complex arrangement that allows it to interact effectively with the sGC enzyme. Key aspects include:

  • Core Structure: The compound typically includes an imidazole or benzimidazole core, which is essential for its biological activity.
  • Substituents: Various substituents on the aromatic rings enhance solubility and bioactivity. These modifications can significantly influence the compound's potency and selectivity.

Molecular modeling studies have suggested that S-3448 adopts a conformation conducive to binding with sGC, facilitating the activation process .

Chemical Reactions Analysis

S-3448 primarily participates in reactions involving:

  • Activation of Soluble Guanylate Cyclase: The main reaction pathway involves the binding of S-3448 to the sGC enzyme, leading to increased levels of cyclic guanosine monophosphate (cGMP), which plays a vital role in vasodilation.
  • Synergistic Effects: When combined with nitric oxide donors, S-3448 can exhibit synergistic effects, enhancing cGMP production beyond what either agent could achieve alone.

The kinetics of these reactions are influenced by factors such as concentration and presence of other signaling molecules .

Mechanism of Action

The mechanism by which S-3448 activates sGC is distinct from traditional nitric oxide donors. It operates through:

  1. Direct Binding: S-3448 binds to an allosteric site on the sGC enzyme, leading to conformational changes that enhance its catalytic activity.
  2. Stabilization of cGMP: By promoting the formation and stabilization of cGMP from guanosine triphosphate (GTP), S-3448 effectively elevates intracellular cGMP levels.

This mechanism is critical for its potential therapeutic effects in conditions like pulmonary hypertension and heart failure .

Physical and Chemical Properties Analysis

S-3448 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm its structure and purity .

Applications

The applications of S-3448 span various fields, particularly in pharmacology and medicinal chemistry:

  1. Cardiovascular Research: Investigated for its potential to treat conditions associated with impaired nitric oxide signaling, such as pulmonary arterial hypertension.
  2. Vasodilatory Effects: Its ability to increase cGMP levels makes it a candidate for therapies aimed at improving blood flow and reducing vascular resistance.
  3. Research Tool: Used in laboratory settings to study the mechanisms underlying sGC activation and its physiological implications.

Ongoing research aims to further elucidate its pharmacodynamic properties and optimize its therapeutic profile for clinical applications .

Legislative History and Context of S.3448

Historical Precedents in Holocaust Education Policy

Holocaust education in the United States evolved from grassroots initiatives to formalized federal policy. Prior to the Never Again Education Act (Public Law 116-141), Holocaust curricula were primarily state-driven, with only 15 states mandating such education by 2019 [4]. The U.S. Holocaust Memorial Museum, established in 1980, served as the primary national resource, but its educational outreach lacked dedicated federal funding. The 2020 Act institutionalized this role, authorizing $2 million annually for the Museum to develop and disseminate curricula, teacher training, and digital resources [2] [4]. This shift reflected Congress’ recognition that decentralized approaches resulted in significant knowledge gaps: a 2020 survey revealed 63% of millennials and Gen Z lacked awareness that six million Jews perished in the Holocaust [1].

Table: State Holocaust Education Requirements Pre-2020

CategoryNumber of States
Mandatory Holocaust Education15
Optional/Advisory Standards22
No Formal Policy13

Source: House Report 118-598 [4]

Evolution of the Never Again Education Act (2020–2023)

The original Never Again Education Act (2020) authorized funding through fiscal year 2025. Its 2023 reauthorization (S. 3448) extended this through 2030 and mandated a comprehensive study on Holocaust education implementation. Key amendments included:

  • Temporal Expansion: Replacing "four succeeding fiscal years" with "each succeeding fiscal year through fiscal year 2030" [1] [7].
  • Programmatic Assessment: Requiring the U.S. Holocaust Memorial Museum to evaluate state/local educational agency curricula, instructional methods, and adherence to Museum resources [4].
  • Contextual Broadening: Explicitly linking Holocaust education to combating contemporary antisemitism, including analysis of its "deep historical roots" and "shapeshifting nature" [4]. This responded to a documented 321% surge in campus antisemitic incidents post-October 2023 [1].

Bipartisan Sponsorship and Congressional Dynamics

S. 3448 exemplified cross-party consensus amid heightened political polarization. Key dynamics included:

  • Sponsorship Architecture: Introduced by Senator Jacky Rosen (D-NV), with cosponsors including Senator James Lankford (R-OK) and Representative Earl "Buddy" Carter (R-GA) leading the House companion bill (H.R. 6516). The House Education Committee advanced it 42–0 [3] [5] [7].
  • Rhetorical Framing: Supporters emphasized October 7, 2023, as "the worst day in Jewish history since the Holocaust" [1] [3]. Both parties linked Holocaust education to national security, with Ranking Member Robert Scott (D-VA) stressing it combats "hate and bigotry against any group" [3].
  • Voting Patterns: Passed the Senate via unanimous consent (July 9, 2024) and the House 402–12 (December 17, 2024), with opposition confined to 12 Republicans [6] [7].

Table: Sponsorship and Voting Alignment

ChamberLead SponsorPartisan SplitVote Outcome
SenateJacky Rosen (D-NV)2D/2R cosponsorsUnanimous Consent
HouseEarl Carter (R-GA)200R/202D Yea402–12 (97% support)

Source: Congressional Record, GovTrack [1] [6] [7]

Comparative Analysis of Reauthorization Processes (2020 vs. 2023)

The 2020 and 2023 legislative cycles exhibited distinct procedural and contextual differences:

  • Policy Scope: The 2020 Act established baseline funding and resource dissemination. The 2023 reauthorization added evaluative mandates, requiring the Museum to study state/local curricula efficacy, discipline integration (e.g., history vs. social sciences), and instructional time allocation [4].
  • Political Context: The 2020 debate centered on historical remembrance, while the 2023 iteration directly addressed campus antisemitism following congressional hearings on Ivy League responses to anti-Jewish harassment [3] [4].
  • Implementation Pressure: The 2023 Act emerged amid urgent data: 10,000+ U.S. antisemitic incidents occurred between October 2023–September 2024 [1]. This crisis atmosphere accelerated passage, compressing committee markup-to-enactment to five months versus 16 months in 2020 [4] [7].
  • Fiscal Framework: Both versions authorized $2 million annually, but the 2023 CBO analysis emphasized "no additional expenditures" beyond appropriated amounts, leveraging existing Museum infrastructure [2].

Table: Legislative Timeline Comparison

Milestone2020 Act2023 Reauthorization
IntroductionJanuary 2019December 2023
Committee Hearings04 (K-12 and campus focus)
Full Chamber PassageHouse: 393–5House: 402–12
Presidential EnactmentMay 29, 2020December 23, 2024

Sources: House Report 118-598, Congressional Record [1] [4]

Properties

CAS Number

254877-04-8

Product Name

S-3448

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-4,5-dimethoxy-N-(4-thiomorpholin-4-ylsulfonylphenyl)benzamide

Molecular Formula

C25H26ClN3O7S3

Molecular Weight

612.1 g/mol

InChI

InChI=1S/C25H26ClN3O7S3/c1-35-23-15-21(22(16-24(23)36-2)28-38(31,32)19-7-3-17(26)4-8-19)25(30)27-18-5-9-20(10-6-18)39(33,34)29-11-13-37-14-12-29/h3-10,15-16,28H,11-14H2,1-2H3,(H,27,30)

InChI Key

YFJKHTZXXMBJEW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCSCC3)NS(=O)(=O)C4=CC=C(C=C4)Cl)OC

Synonyms

2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide;

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCSCC3)NS(=O)(=O)C4=CC=C(C=C4)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.